molecular formula C11H19N3 B13070352 3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine

3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13070352
M. Wt: 193.29 g/mol
InChI Key: XEVYIGBRFJGWKV-UHFFFAOYSA-N
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Description

3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1-methyl group at position 1, a 1-ethylcyclopentyl substituent at position 3, and an amine group at position 3. Pyrazole amines are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(1-ethylcyclopentyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-3-11(6-4-5-7-11)9-8-10(12)14(2)13-9/h8H,3-7,12H2,1-2H3

InChI Key

XEVYIGBRFJGWKV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)C2=NN(C(=C2)N)C

Origin of Product

United States

Preparation Methods

Direct Preparation from Primary Amines and 1,3-Diketones

A recent method reported in the Journal of Organic Chemistry (2021) describes the direct preparation of N-substituted pyrazoles from primary aliphatic amines and 1,3-diketones using O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source and DMF as solvent at elevated temperatures (~80–85 °C). This method allows the synthesis of pyrazoles with various alkyl substituents, including cycloalkyl groups, by using corresponding primary amines.

Example Reaction Conditions:

Reagent Amount Conditions Yield (%) Product Type
Primary amine (e.g., 1-ethylcyclopentylamine) 1.00 mmol 85 °C, 1.5 h ~38-46% N-substituted pyrazole derivatives
2,4-Pentanedione (1,3-diketone) 1.10 mmol DMF solvent
O-(4-nitrobenzoyl)hydroxylamine 1.50 mmol

The reaction proceeds via condensation of the amine with the diketone, followed by cyclization and amination to yield the pyrazole ring system with the desired substituents. Purification is typically achieved by silica gel chromatography.

This approach is adaptable to synthesize this compound by using 1-ethylcyclopentylamine as the amine component and methyl-substituted diketones for the methyl group at the 1-position of the pyrazole ring.

Use of 5-Aminopyrazole Precursors

Another approach involves starting from 5-aminopyrazole derivatives, which can be functionalized further to introduce the 1-methyl and 3-(1-ethylcyclopentyl) substituents. Literature on pyrazoloazines synthesis indicates that 5-aminopyrazole can undergo condensation reactions with electrophilic compounds such as α,β-unsaturated ketones or diketones under acid catalysis or ionic liquid conditions to form substituted pyrazoles.

This method often involves:

  • Michael addition of 5-aminopyrazole to an α,β-unsaturated ketone or equivalent.
  • Cyclization and dehydration steps to form the fused or substituted pyrazole ring.
  • Use of environmentally benign ionic liquids or acid catalysts to improve yield and selectivity.

This method can be adapted to introduce the 1-methyl substituent by employing methylated pyrazole precursors or methylating agents post-cyclization, and the 3-(1-ethylcyclopentyl) substituent by using appropriate electrophilic partners.

Cyclization and Functional Group Transformations

In some patented processes for related pyrazole derivatives, cyclization is achieved using reagents like phosphorous oxychloride in pyridine, followed by deprotection and functional group modification to install amino and alkyl substituents. However, such methods may be time-consuming and lower yielding compared to direct condensation methods.

Purification steps include:

  • Washing organic layers with aqueous sodium bicarbonate or sodium chloride solutions to remove impurities.
  • Concentration under reduced pressure and temperature-controlled crystallization.
  • Filtration and drying under controlled temperature to obtain pure pyrazole derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Typical Yield (%)
Direct condensation of primary amines with diketones Primary amine, 1,3-diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF 80–85 °C, 1.5 h Simple, direct, versatile Moderate yield (~38–46%) 38–46
Condensation of 5-aminopyrazole with α,β-unsaturated ketones 5-Aminopyrazole, α,β-unsaturated ketones, acid catalyst or ionic liquid 90 °C, ionic liquid or acid medium Environmentally benign solvents Requires precursor synthesis High (up to 90%)
Cyclization with phosphorous oxychloride and deprotection Acetoacetylpiperazine, phenylhydrazine, phosphorous oxychloride, pyridine Multiple steps, 50–110 °C Established for related compounds Time-consuming, lower purity Moderate

Research Findings and Notes

  • The direct preparation method from primary amines and diketones is a straightforward route to N-substituted pyrazoles but may require optimization to improve yields and purity for the specific compound this compound.

  • Use of 5-aminopyrazole as a precursor allows for diverse functionalization and can be combined with green chemistry approaches such as ionic liquids, enhancing sustainability and efficiency.

  • Purification and isolation steps are critical to achieving high purity, often involving aqueous washes, controlled crystallization, and chromatography.

  • The choice of synthetic route depends on availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H18N3C_{11}H_{18}N_3 and a molecular weight of 193.29 g/mol. Its unique structure includes a pyrazole ring substituted with a 1-ethylcyclopentyl group, which influences its chemical reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : 3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. It has been studied for its interactions with biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Medicine

  • Drug Development : The compound is under investigation for its potential use in drug development, particularly in targeting cancer cells. Studies have shown its ability to inhibit tubulin polymerization, disrupting microtubule dynamics critical for cancer cell proliferation.

Study on Antiproliferative Activity

A series of novel pyrazole compounds were synthesized and evaluated against human cancer cell lines such as SGC-7901, A549, and HT-1080. The findings indicated that structural modifications significantly influenced their antiproliferative potency.

Structure-Activity Relationship (SAR)

Investigations into the SAR of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhance biological activity. For example, compounds with trimethoxyphenyl groups exhibited increased potency compared to others.

Mechanism of Action

The mechanism of action of 3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The tert-butyl analog (C₈H₁₅N₃) achieves high yields (88%) via solvent-free reductive amination , suggesting scalability.
2.2 Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Predicted) IR Stretching (cm⁻¹) Notable NMR Shifts (δ, ppm)
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine Not reported Low (hydrophobic) N–H: 3243; C–O–C: 1240/1036 NH: 3.34 (broad); CH₃: 2.18–3.53
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Not reported Moderate N–H: ~3240 (broad) Aromatic protons: 6.5–7.5; CH₃: ~3.5
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 43–45 Moderate in ether C=O: 1667; N–H: 3123 CH₃CO: 2.04; pyrazole H-4: 5.95

Key Observations :

  • Spectroscopic Features : IR and NMR data confirm amine and substituent functionalities across analogs .

Key Observations :

  • TrkA Inhibition : The tert-butyl analog shows potent TrkA inhibition (IC₅₀ = 0.49 μM), likely due to its bulky substituent enhancing target binding .
  • Antimicrobial Potential: Pyrazole amines with disulfide moieties exhibit biofilm disruption, suggesting broad-spectrum applications .

Discussion and Implications

  • Structure-Activity Relationships (SAR) :
    • Substituent Size : Bulky groups (e.g., tert-butyl, cyclopentyl) improve target affinity but may reduce solubility.
    • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) could modulate reactivity and binding kinetics .
  • Synthetic Optimization : Solvent-free methods (e.g., ) offer green chemistry advantages, while halogenated analogs may require tailored purification .

Biological Activity

3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structure, has been investigated for various biological effects, including anticancer properties and interactions with cellular mechanisms.

Chemical Structure and Properties

The chemical formula of this compound is C11H18N3C_{11}H_{18}N_3, which indicates the presence of a pyrazole ring substituted with an ethylcyclopentyl group and a methyl group. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit moderate to potent antiproliferative activity against various human cancer cell lines. For instance, a related study demonstrated that similar pyrazole derivatives effectively inhibited tubulin polymerization, disrupting microtubule dynamics, which is a critical mechanism in cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is believed to be linked to its interaction with the colchicine binding site on microtubules. This interaction potentially mimics the action of combretastatin A-4 (CA-4), a known anticancer agent . The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Antiproliferative Activity : A series of novel pyrazole compounds were synthesized and evaluated for their antiproliferative effects against human cancer cell lines such as SGC-7901, A549, and HT-1080. The results indicated that modifications in the pyrazole structure significantly influenced their potency .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that specific substitutions on the pyrazole ring can enhance biological activity. Compounds with trimethoxyphenyl groups at certain positions exhibited increased potency compared to others .

Data Table: Biological Activity Overview

Compound NameCAS NumberAntiproliferative ActivityMechanism of Action
This compoundNot AvailableModerate to PotentInhibition of tubulin polymerization
Combretastatin A-4 (CA-4)114256-29-0PotentDisruption of microtubule dynamics

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